METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the acetyl, sulfonyl, and methyl groups through various organic reactions such as Friedel-Crafts acylation, sulfonylation, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: A closely related compound with a similar structure but different substitution pattern on the phenyl ring.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S/c1-12-6-7-13(2)19(10-12)29(25,26)22(15(4)23)16-8-9-18-17(11-16)20(14(3)28-18)21(24)27-5/h6-11H,1-5H3 |
InChI Key |
PDBFXMFHONAKBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C |
Origin of Product |
United States |
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